2-Chloro-3-(3,3-difluoropyrrolidin-1-yl)pyrazine

Overview

Description

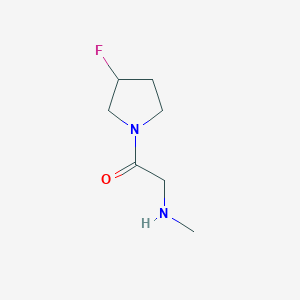

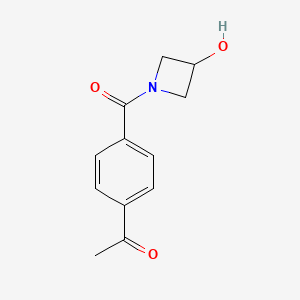

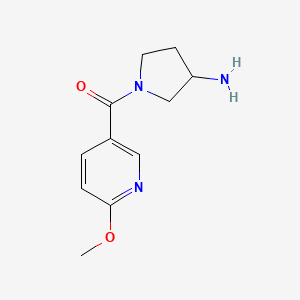

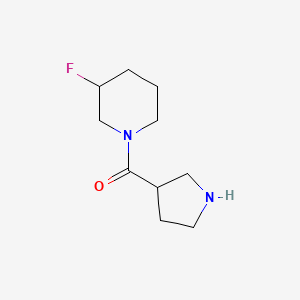

2-Chloro-3-(3,3-difluoropyrrolidin-1-yl)pyrazine, also known by its CAS number of 1238-60-8, is an organic compound with a wide range of applications in organic synthesis and scientific research. It is a colorless, crystalline solid with a melting point of 128-129°C and a molecular weight of 250.2 g/mol. 2-Chloro-3-(3,3-difluoropyrrolidin-1-yl)pyrazine is a type of heterocyclic compound, containing both nitrogen and chlorine atoms in its structure. This compound has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds, as well as in research applications.

Scientific Research Applications

Pyrazine Derivatives: Pharmacological Potentials

Pyrazine derivatives, including compounds like 2-Chloro-3-(3,3-difluoropyrrolidin-1-yl)pyrazine, have been a focal point of research due to their wide range of pharmacological effects. These derivatives demonstrate significant antibacterial, antifungal, anticancer, antidiabetic, and antiviral activities. Their pharmacological diversity has prompted extensive research to explore these compounds as potential therapeutic agents. The structural variety within pyrazine derivatives enables the development of novel compounds with enhanced efficacy and specificity for various biological targets. The ongoing exploration aims to rationalize the biological activities observed, facilitating the creation of more effective and clinically relevant compounds (Ferreira & Kaiser, 2012).

Spin Crossover in Pyrazine Ligands

Research into pyrazine ligands, such as 2-Chloro-3-(3,3-difluoropyrrolidin-1-yl)pyrazine, has extended into the field of spin crossover (SCO) phenomena, particularly with iron(II) complexes. SCO-active complexes display reversible transitions between low-spin and high-spin states, triggered by changes in temperature, pressure, or light. The study of these complexes, including their synthesis, magnetic properties, and potential applications, reveals the importance of pyrazine-based ligands in developing advanced materials with tunable magnetic and optical properties. This research holds promise for innovations in data storage, sensors, and display technologies (Olguín & Brooker, 2011).

Control Strategies for Pyrazines in Food

The generation of pyrazines through the Maillard reaction (MR) significantly impacts food flavor, contributing to baking, roasted, and nutty flavors. Control strategies for pyrazine generation have been explored, highlighting the role of amino acids, peptides, and emerging technologies in enhancing or suppressing pyrazine formation. These strategies are critical for optimizing food flavor profiles and reducing undesirable off-flavors or harmful by-products. The research offers valuable insights for the food industry in achieving controlled pyrazine levels, thereby enhancing food quality and consumer satisfaction (Yu et al., 2021).

Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide molecules, related to pyrazine derivatives, have showcased remarkable functionalities in organic synthesis, catalysis, and medicinal applications. These compounds serve as versatile synthetic intermediates, forming metal complexes and catalyzing various chemical reactions. Their biological importance is underlined by potent anticancer, antibacterial, and anti-inflammatory activities. The integration of pyrazine units into heterocyclic N-oxides broadens the scope of these compounds in drug development and organic chemistry, offering new pathways for synthesizing complex molecules and exploring novel therapeutic agents (Li et al., 2019).

properties

IUPAC Name |

2-chloro-3-(3,3-difluoropyrrolidin-1-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF2N3/c9-6-7(13-3-2-12-6)14-4-1-8(10,11)5-14/h2-3H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUIIDVTAGVFAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

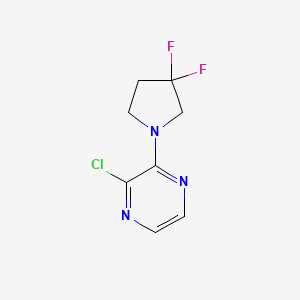

C1CN(CC1(F)F)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(3,3-difluoropyrrolidin-1-yl)pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.